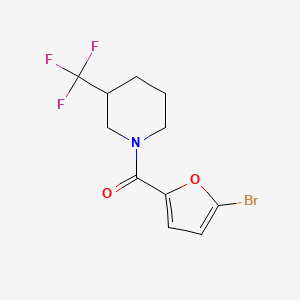

(5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone

Description

(5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

Molecular Formula |

C11H11BrF3NO2 |

|---|---|

Molecular Weight |

326.11 g/mol |

IUPAC Name |

(5-bromofuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone |

InChI |

InChI=1S/C11H11BrF3NO2/c12-9-4-3-8(18-9)10(17)16-5-1-2-7(6-16)11(13,14)15/h3-4,7H,1-2,5-6H2 |

InChI Key |

TXGPUONDXDBATN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone typically involves the following steps:

Bromination of Furan: The initial step involves the bromination of furan to obtain 5-bromofuran. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Formation of Piperidine Derivative: The next step involves the introduction of the trifluoromethyl group to the piperidine ring. This can be achieved through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

Coupling Reaction: The final step involves the coupling of the bromofuran and the trifluoromethyl-substituted piperidine derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the methanone moiety can yield alcohol derivatives.

Scientific Research Applications

(5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone has been explored for various scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antiviral and antimicrobial properties.

Medicine: Research has focused on its potential as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: The compound’s unique chemical properties make it valuable in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The bromofuran moiety and the trifluoromethyl-substituted piperidine ring contribute to its binding affinity and selectivity towards these targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(5-Bromo-2-furyl)(3-(trifluoromethyl)piperidin-1-yl)methanol: This compound is similar in structure but contains an alcohol group instead of a methanone moiety.

(5-Bromofuran-2-yl)(3-(trifluoromethyl)pyridin-1-yl)methanone: This compound features a pyridine ring instead of a piperidine ring.

(5-Bromofuran-2-yl)(3-(trifluoromethyl)phenyl)methanone: This compound contains a phenyl ring instead of a piperidine ring.

Uniqueness

The uniqueness of (5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the bromofuran and trifluoromethyl-substituted piperidine moieties contributes to its versatility and potential for diverse applications in scientific research.

Biological Activity

The compound (5-Bromofuran-2-yl)(3-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated furan ring and a trifluoromethyl-substituted piperidine moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:

Synthesis

The synthesis typically involves several steps:

- Bromination of Furan : Furan is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Formation of Piperidine Derivative : The piperidine ring is functionalized through nucleophilic substitution.

- Coupling Reaction : The brominated furan and the piperidine derivative are coupled using palladium-catalyzed cross-coupling reactions.

The biological activity of this compound may involve interaction with specific molecular targets such as enzymes or receptors. The unique structure allows for potential π-π interactions with aromatic amino acids in proteins, enhancing binding affinity through hydrogen bonding or hydrophobic interactions.

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated significant inhibition of cell proliferation in human cancer cells at micromolar concentrations, suggesting potential as an anticancer agent .

- Neuroprotective Effects : Research indicates that compounds with similar structures have neuroprotective properties, potentially modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

- Antimicrobial Properties : Preliminary evaluations suggest that this compound may possess antimicrobial activity, inhibiting the growth of certain bacterial strains, although further studies are required for conclusive evidence .

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Antimicrobial | Inhibition of bacterial growth |

Future Directions

Further research is needed to fully elucidate the pharmacological profile of this compound. Potential areas include:

- Detailed structure-activity relationship (SAR) studies to optimize efficacy.

- In vivo studies to assess therapeutic potential and safety profiles.

- Exploration of its mechanism in various biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.